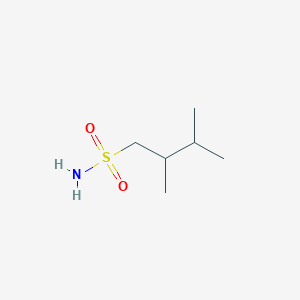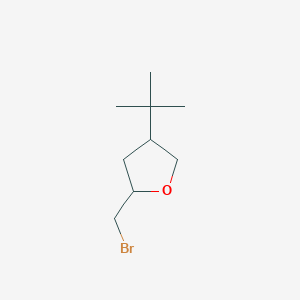![molecular formula C9H11N3O5S B13221040 (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13221040.png)
(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2,5-dihydrofuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2,5-dihydrofuran-2-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a dihydrofuran ring, hydroxyl groups, and a triazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2,5-dihydrofuran-2-one typically involves multiple steps, including the formation of the dihydrofuran ring and the introduction of the triazole moiety. Common synthetic routes may involve the use of starting materials such as dihydroxyacetone and triazole derivatives, with reaction conditions carefully controlled to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are often employed to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2,5-dihydrofuran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The triazole moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2,5-dihydrofuran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole moiety, in particular, is known for its ability to interact with metal ions and proteins, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-[(4H-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2,5-dihydrofuran-2-one: A similar compound with a different substitution pattern on the triazole ring.
(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-[(5-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2,5-dihydrofuran-2-one: Another related compound with a different triazole derivative.
Uniqueness
The uniqueness of (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2,5-dihydrofuran-2-one lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H11N3O5S |
|---|---|
Molecular Weight |
273.27 g/mol |
IUPAC Name |
(2R)-3,4-dihydroxy-2-[(1R)-1-hydroxy-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2H-furan-5-one |
InChI |
InChI=1S/C9H11N3O5S/c1-3-10-9(12-11-3)18-2-4(13)7-5(14)6(15)8(16)17-7/h4,7,13-15H,2H2,1H3,(H,10,11,12)/t4-,7+/m0/s1 |
InChI Key |
QYMMPIHVRPCKQW-MHTLYPKNSA-N |
Isomeric SMILES |
CC1=NC(=NN1)SC[C@@H]([C@@H]2C(=C(C(=O)O2)O)O)O |
Canonical SMILES |
CC1=NC(=NN1)SCC(C2C(=C(C(=O)O2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






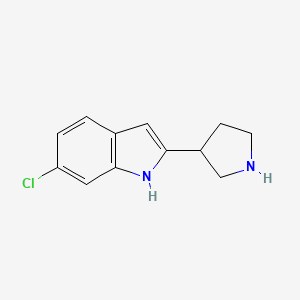
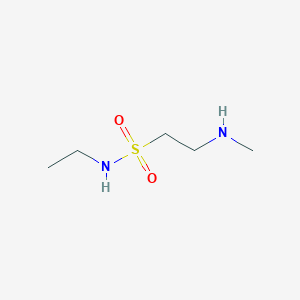
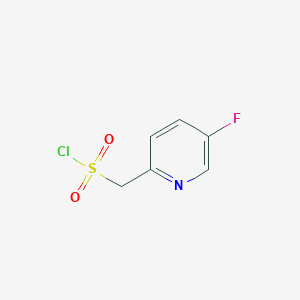
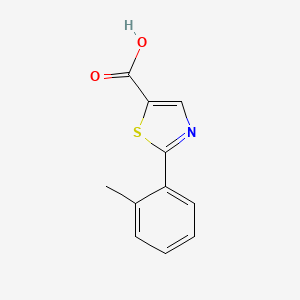
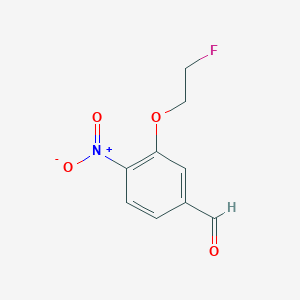
![N-[(2-chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine](/img/structure/B13221016.png)

![3-{[(Benzyloxy)carbonyl]amino}thiane-3-carboxylic acid](/img/structure/B13221036.png)
